T-705RTP-13C5 Sodium Salt

Bioanalysis LC-MS/MS Intracellular pharmacokinetics

T-705RTP-13C5 Sodium Salt is a carbon-13 (¹³C₅) isotopically labeled derivative of favipiravir ribofuranosyl-5′-triphosphate (F-RTP), the intracellularly active metabolite of the broad-spectrum antiviral prodrug favipiravir (T-705). The compound is a ribonucleoside triphosphate analog in which five ¹²C atoms on the ribofuranosyl moiety are replaced with ¹³C, yielding a nominal mass shift of +5 Da relative to the unlabeled analyte.

Molecular Formula C₅¹³C₅H₁₅FN₃O₁₅P₃ . Naₓ
Molecular Weight 534.122299
Cat. No. B1151081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameT-705RTP-13C5 Sodium Salt
Synonyms6-Fluoro-3,4-dihydro-4-[5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-β-D-ribofuranosyl-13C5]-3-oxo-pyrazinecarboxamide Sodium Salt
Molecular FormulaC₅¹³C₅H₁₅FN₃O₁₅P₃ . Naₓ
Molecular Weight534.122299
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

T-705RTP-13C5 Sodium Salt (Favipiravir-RTP-13C5): A Stable Isotope-Labeled Active Triphosphate Internal Standard for LC-MS/MS Quantification


T-705RTP-13C5 Sodium Salt is a carbon-13 (¹³C₅) isotopically labeled derivative of favipiravir ribofuranosyl-5′-triphosphate (F-RTP), the intracellularly active metabolite of the broad-spectrum antiviral prodrug favipiravir (T-705) [1]. The compound is a ribonucleoside triphosphate analog in which five ¹²C atoms on the ribofuranosyl moiety are replaced with ¹³C, yielding a nominal mass shift of +5 Da relative to the unlabeled analyte . This mass shift enables its primary application as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography–tandem mass spectrometry (LC-MS/MS) assays for the accurate quantification of intracellular F-RTP concentrations in biological matrices [2].

Why T-705RTP-13C5 Sodium Salt Cannot Be Replaced by Unlabeled F-RTP, Deuterated Surrogates, or Prodrug-Labeled Analogs for Intracellular Quantification


Generic substitution fails because the analytical requirements for quantifying the intracellular active metabolite F-RTP are fundamentally distinct from those for the plasma prodrug favipiravir. Unlabeled T-705RTP sodium salt co-elutes and shares the same precursor-to-product ion transitions as the endogenous analyte, rendering it useless as an internal standard [1]. Deuterated surrogates such as tenofovir-d6-diphosphate (TFV-d6-DP), although used out of necessity in published methods, are structurally dissimilar nucleotides that exhibit differential ionization suppression and extraction recovery from F-RTP, introducing quantitative bias [1]. Prodrug-labeled compounds (e.g., Favipiravir-¹³C₃) cannot correct for variability in intracellular phosphorylation efficiency, a critical source of inter-patient pharmacokinetic variability [2]. Only a ¹³C₅-labeled form of the triphosphate metabolite itself can serve as a true SIL-IS that co-elutes, co-ionizes, and co-extracts identically with the target analyte while providing a resolvable mass difference, yet its synthesis has historically proven difficult for multiple commercial providers [1].

Quantitative Comparator Evidence: T-705RTP-13C5 Sodium Salt Versus Surrogate and Unlabeled Alternatives for LC-MS/MS Bioanalysis


Structural Identity to the Target Analyte: ¹³C₅-F-RTP vs. Tenofovir-d6-Diphosphate (TFV-d6-DP) as Internal Standard

In the only published validated LC-MS/MS method for intracellular F-RTP quantification in human PBMCs, the authors explicitly state that F-RTP-¹³C₅ was the intended SIL-IS but could not be procured due to synthesis difficulties across multiple commercial suppliers. The method instead used tenofovir-d6-diphosphate (TFV-d6-DP)—a structurally unrelated nucleotide analog—as a surrogate IS [1]. The authors anticipate that substituting TFV-d6-DP with F-RTP-¹³C₅ could offer improvements in assay robustness and matrix effect correction [1]. This is consistent with the broader analytical chemistry principle that structural identity between analyte and SIL-IS eliminates differential ion suppression, the dominant source of quantitative error in electrospray LC-MS/MS [2].

Bioanalysis LC-MS/MS Intracellular pharmacokinetics

Mass Spectrometric Resolving Power: ¹³C₅ Label (+5 Da) vs. Unlabeled F-RTP (0 Da Shift) for Quantitative LC-MS/MS

The unlabeled T-705RTP sodium salt (CAS 356783-10-3) has a molecular weight of 529.16 Da (free acid) and cannot be used as an internal standard because its precursor and product ion masses are identical to those of the endogenous analyte, making chromatographic co-elution with mass-resolved detection impossible [1]. T-705RTP-¹³C₅ Sodium Salt incorporates five ¹³C atoms exclusively on the ribofuranosyl moiety, producing a nominal mass shift of +5 Da to 534.12 Da . This 5-Da shift is sufficient to place the IS signal outside the natural isotopologue envelope of the unlabeled analyte (~M+1 to M+3) while preserving identical chromatographic retention time, ionization efficiency, and fragmentation behavior [2].

Stable isotope labeling Mass spectrometry Internal standard methodology

Isotopic Label Type: ¹³C₅ vs. Deuterium (²H) Labeling for Matrix Effect Correction

Stable isotope-labeled internal standards employing ¹³C (or ¹⁵N) labels are recognized to co-elute more faithfully with the target analyte than deuterated (²H) analogs, because the physicochemical isotope effect of ²H substitution on chromatographic retention is significantly larger than that of ¹³C substitution [1]. In a systematic head-to-head comparison of deuterated versus ¹³C₆-labeled SIL-IS for urinary biomarkers, the deuterated IS generated negatively biased results averaging −38.4% relative to the known spike concentration, while the ¹³C₆ IS showed no significant bias [1]. T-705RTP-¹³C₅ Sodium Salt, employing exclusively ¹³C labeling on the ribose carbons, avoids the deuterium-associated chromatographic isotope effect and is therefore expected to provide superior matrix effect compensation compared to any deuterated alternative IS [2].

Matrix effects Isotope effects LC-ESI-MS/MS

Metabolic Specificity: ¹³C₅-Triphosphate vs. ¹³C₃-Prodrug Labeling for Intracellular F-RTP Quantification

Favipiravir (T-705) is a prodrug that requires sequential intracellular phosphorylation by host enzymes to form the active triphosphate (F-RTP) [1]. A stable isotope-labeled prodrug (e.g., Favipiravir-¹³C₃, MW 160.08) can serve as an IS for plasma favipiravir quantification but cannot correct for variability in the intracellular phosphorylation cascade—a known source of inter-individual pharmacokinetic variability . T-705RTP-¹³C₅ Sodium Salt, being the labeled triphosphate itself, is added post-cell-lysis and directly tracks the analyte of pharmacological interest (F-RTP), independent of the efficiency of intracellular prodrug activation [2]. This distinction is critical because the relationship between plasma favipiravir concentration and intracellular F-RTP exposure is nonlinear, as demonstrated in pharmacokinetic modeling studies [3].

Intracellular metabolism Prodrug activation Pharmacokinetics

Analyte Stability During Sample Processing: Correction for F-RTP Degradation via Co-Eluting SIL-IS

F-RTP is intrinsically unstable in biological matrices. Challenger et al. reported that F-RTP in whole blood left at room temperature in CPT tubes underwent significant degradation of up to 85% within 1 hour [1]. This extreme lability mandates immediate sample processing and requires an IS that exactly mirrors the degradation kinetics of the analyte to produce valid quantitative results. A structurally identical ¹³C₅-labeled IS, when added at the earliest possible step post-collection, undergoes the same phosphatase-mediated degradation and adsorptive losses as the endogenous analyte, thereby normalizing recovery [2]. The structurally dissimilar TFV-d6-DP used in the published method cannot be assumed to exhibit the same degradation rate as F-RTP, introducing uncertainty into stability-corrected concentrations [1].

Sample stability Phosphatase degradation Bioanalytical method validation

Purity Specification and Salt Form: T-705RTP-13C5 Sodium Salt (>75%) vs. Unlabeled T-705RTP Sodium Salt Specifications

Commercially available T-705RTP-¹³C₅ Sodium Salt is supplied with a purity specification of >75% (neat form), as listed by the authorized TRC distributor . This purity level is typical for custom-synthesized stable isotope-labeled nucleotide triphosphates, which are challenging to purify to >95% due to the lability of the triphosphate group and the limited scale of synthesis [1]. The sodium salt form (molecular formula: C₅¹³C₅H₁₅FN₃O₁₅P₃·xNa) confers enhanced aqueous solubility compared to the free acid form, facilitating preparation of concentrated stock solutions for IS spiking . The unlabeled T-705RTP sodium salt (CAS 356783-10-3) is available from multiple suppliers at comparable purity levels (typically >75% to >95%) and molecular weights (529.16 to 552.14 depending on sodium stoichiometry) [2].

Reference standard purity Sodium salt Analytical standard procurement

High-Value Application Scenarios for T-705RTP-13C5 Sodium Salt in Antiviral Pharmacokinetic Research and Clinical Bioanalysis


Intracellular Pharmacokinetic Profiling of Favipiravir in Clinical Trials (PBMC-Based LC-MS/MS Assays)

Use T-705RTP-¹³C₅ Sodium Salt as the SIL-IS for the accurate quantification of intracellular F-RTP concentrations in PBMC samples collected during clinical trials of favipiravir for influenza, SARS-CoV-2, Ebola, or emerging RNA virus infections. The compound addresses the documented limitation of the only published validated method (Challenger et al., 2024), which used TFV-d6-DP as a surrogate IS and explicitly anticipated that substitution with F-RTP-¹³C₅ would improve assay robustness and matrix effect correction [1]. The ¹³C₅ label enables isotope-dilution LC-MS/MS with a +5 Da mass shift, providing unambiguous MRM-based quantification over the validated range of 24–2280 pmol/sample [1].

Correction for Pre-Analytical F-RTP Degradation in Multicenter Clinical Studies

F-RTP degrades by up to 85% in whole blood within 1 hour at room temperature, posing a major challenge for multicenter clinical trials where immediate sample processing is not always feasible [1]. Adding T-705RTP-¹³C₅ Sodium Salt as an IS at the earliest possible step (e.g., at the point of blood collection or immediately post-PBMC isolation) enables normalization for phosphatase-mediated degradation and adsorptive losses during transport and processing, because the ¹³C₅-labeled IS undergoes identical degradation kinetics to endogenous F-RTP. This application is impossible with prodrug-labeled IS or structurally dissimilar surrogates [1].

Pharmacokinetic–Pharmacodynamic (PK-PD) Modeling to Optimize Favipiravir Dosing Regimens

The relationship between plasma favipiravir concentrations and intracellular F-RTP exposure is nonlinear and subject to inter-individual variability in phosphorylation efficiency [2]. T-705RTP-¹³C₅ Sodium Salt enables the generation of accurate intracellular F-RTP concentration–time data needed to populate physiologically based pharmacokinetic (PBPK) models linking favipiravir dosing to target-site exposure. This directly supports dose optimization for special populations (e.g., renally impaired patients, pediatric cohorts) and for emerging pathogens where the inhibitory quotient (intracellular F-RTP concentration / IC₅₀ for viral RdRp) is a more relevant predictor of antiviral efficacy than plasma prodrug levels [2].

Method Cross-Validation and Analytical Quality Control in Regulated Bioanalysis

For CROs and academic core facilities performing regulated bioanalysis under FDA or EMA guidance, T-705RTP-¹³C₅ Sodium Salt provides the authentic SIL-IS needed to meet the FDA recommendation that 'the internal standard should preferably be a stable isotope-labeled analog of the analyte' (FDA Bioanalytical Method Validation Guidance, 2018). The compound enables cross-validation of existing methods that rely on surrogate IS and serves as an independent quality control material for assessing inter-laboratory reproducibility of intracellular F-RTP measurements across clinical trial sites [1].

Quote Request

Request a Quote for T-705RTP-13C5 Sodium Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.